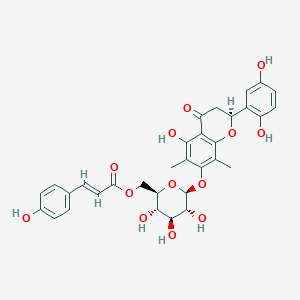
Myrciacitrin IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myrciacitrin IV is a flavanone glycoside that is (2S)-flavanone substituted by hydroxy groups at positions 5, 2' and 5', methyl groups at positions 6 and 8 and a (6''-O-p-coumaroyl)-beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against aldose reductase. It has a role as a metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a beta-D-glucoside, a flavanone glycoside, a monosaccharide derivative, a trihydroxyflavanone and a cinnamate ester. It derives from a trans-4-coumaric acid.
Applications De Recherche Scientifique
Aldose Reductase Inhibition
Myrciacitrin IV, a flavanone glucoside, has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Studies have isolated myrciacitrin IV from the leaves of the Brazilian Myrcia multiflora and demonstrated its effectiveness in inhibiting this enzyme, suggesting potential applications in managing diabetes-related issues (Matsuda, Nishida, & Yoshikawa, 2002); (Yoshikawa, Shimada, Nishida, Li, Toguchida, Yamahara, & Matsuda, 1998).
Anti-Inflammatory and Antioxidant Properties
Quercitrin, a compound structurally related to myricitrin (which includes myrciacitrin IV), exhibits significant anti-inflammatory and antioxidant properties. This has been particularly noted in experimental models of colitis, where quercitrin demonstrated an ability to reduce inflammation and oxidative stress in affected tissues, thereby aiding in the recovery of the inflamed mucosa (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004); (Sánchez de Medina, Vera, Gálvez, & Zarzuelo, 2002).
Anticancer Activity
Myricetin and myricitrin, which are closely related to myrciacitrin, have shown potential in inhibiting cancer cell proliferation. Research indicates that these compounds, particularly in combination, can inhibit the growth of prostate cancer cells and induce apoptosis, suggesting a role in cancer treatment (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).
Diabetic Nephropathy Treatment
In a study exploring the therapeutic potential of myricitrin against diabetic nephropathy, myricitrin exhibited hypoglycemic effects and attenuated high glucose-induced toxicity. This suggests its utility in managing diabetic complications, especially diabetic nephropathy (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).
Hepatoprotective Effects
Myricitrin has demonstrated hepatoprotective effects in various studies. It has shown significant efficacy in reducing liver damage caused by toxins like carbon tetrachloride, suggesting its application in treating liver diseases (Domitrović, Rashed, Cvijanović, Vladimir-knežević, Škoda, & Višnić, 2015).
Antioxidant and Anti-Inflammatory Effects in Liver Toxicity
Quercitrin, similar to myrciacitrin, has shown efficacy in attenuating liver damage induced by acetaminophen in both cell and animal models. Its action involves enhancing the expression of antioxidant genes and suppressing inflammation, indicating its potential role in mitigating liver toxicity (Truong, Ko, Jun, & Jeong, 2016).
Antidiabetic and Antioxidant Effects
Quercitrin, through its antioxidant activity, has shown potential in improving the antioxidant status in diabetic rat tissues, indicating a role in managing oxidative stress associated with diabetes (Babujanarthanam, Kavitha, Rao, & Pandian, 2011).
Propriétés
Nom du produit |
Myrciacitrin IV |
|---|---|
Formule moléculaire |
C32H32O13 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H32O13/c1-14-26(38)25-21(36)12-22(19-11-18(34)8-9-20(19)35)43-31(25)15(2)30(14)45-32-29(41)28(40)27(39)23(44-32)13-42-24(37)10-5-16-3-6-17(33)7-4-16/h3-11,22-23,27-29,32-35,38-41H,12-13H2,1-2H3/b10-5+/t22-,23+,27+,28-,29+,32-/m0/s1 |
Clé InChI |
VPHZQTMMIZNNMH-DHVWHUDASA-N |
SMILES isomérique |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O |
SMILES canonique |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,4E)-5-[(1R,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1246594.png)
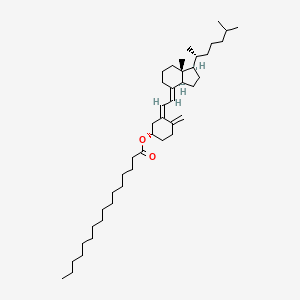

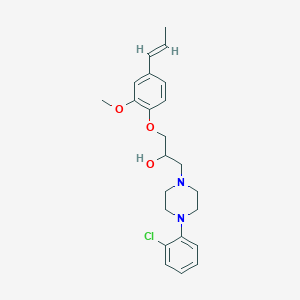
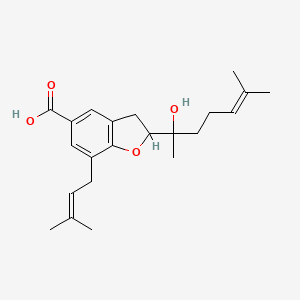
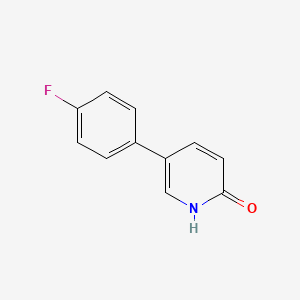

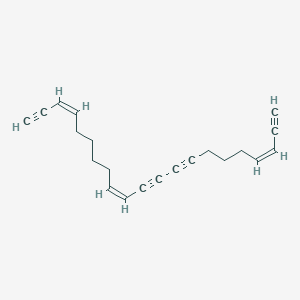
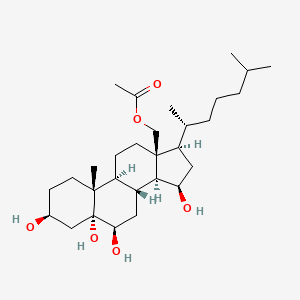
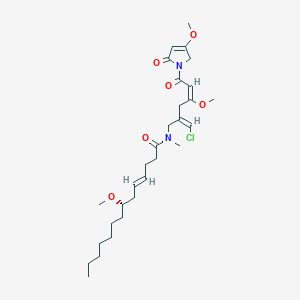
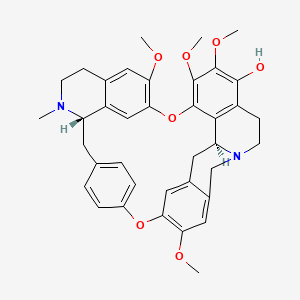
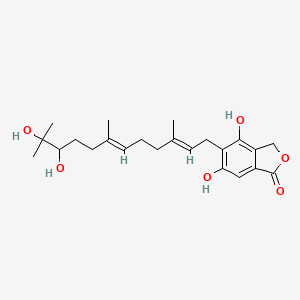
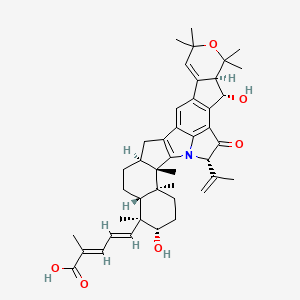
![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)